molecular formula C11H5BrF3NO2 B13440459 4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid

4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B13440459
M. Wt: 320.06 g/mol
InChI Key: SJGGIRYPNFGMTC-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid is a multifunctional heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. The quinoline core is a privileged structure in drug design, known for its ability to interact with diverse biological targets. This particular compound features two key modifiable sites: the carboxylic acid group, which can be readily converted into amides, esters, or other derivatives, and the bromine atom at the 4-position, which is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, for further structural elaboration [Source: Alfa Chemistry - Quinoline Compounds] . The presence of the electron-withdrawing trifluoromethyl group at the 7-position enhances the molecule's metabolic stability and modulates its electronic properties, which can be critical for optimizing binding affinity and pharmacokinetic profiles [Source: ACS Journal of Medicinal Chemistry] . As a result, this carboxylic acid serves as a versatile precursor in the synthesis of complex molecules, particularly for the development of kinase inhibitors and other small-molecule therapeutics. Its primary research value lies in its application as a key intermediate for constructing compound libraries for high-throughput screening and for the structure-activity relationship (SAR) optimization of lead compounds in drug discovery campaigns. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H5BrF3NO2

Molecular Weight

320.06 g/mol

IUPAC Name

4-bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C11H5BrF3NO2/c12-9-6-2-1-5(11(13,14)15)3-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18)

InChI Key

SJGGIRYPNFGMTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthesis of 7-Bromo-4-hydroxy-3-quinoline Carboxylic Acid Analogues (Related Methodology)

Although direct literature on 4-bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid is limited, closely related compounds such as 7-bromo-4-hydroxy-3-quinoline carboxylic acid have been synthesized using a robust method involving:

  • Condensation and cyclization of m-bromoaniline with alkoxy methylene malonic acid diesters.
  • Hydrolysis of the resulting alkyl ester intermediate under acidic conditions to yield the carboxylic acid.

Key reaction conditions:

Step Conditions Yield (%) Purity (%)
Cyclization to ester Phenyl ether, 240 °C, 2 h 90 98.3
Hydrolysis of ester to acid Reflux with 1.5 M aqueous hydrochloric acid, ethanol solvent, 1-1.5 h 96.1 99.2

This method is characterized by:

  • Use of hydrochloric acid as a catalyst for hydrolysis.
  • Reflux conditions for 0.5–2 hours.
  • Simple filtration and washing steps.
  • High yield and purity.
  • Suitability for industrial scale-up.

This approach can be adapted for the trifluoromethyl-substituted analogues by starting from appropriately substituted anilines or intermediates.

Multi-Step Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid Derivatives

A related synthetic route reported for 7-(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid derivatives involves:

  • Preparation of diethyl ({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedioate as a key intermediate.
  • Heating this intermediate in high-boiling solvents (e.g., Dowtherm) at elevated temperatures (~250 °C) for several hours to induce cyclization forming the quinoline ring.
  • Subsequent workup and purification to isolate the ethyl ester of the quinoline carboxylic acid.

Hydrolysis of the ester under acidic or basic conditions yields the free carboxylic acid.

This method emphasizes:

  • Use of substituted anilines bearing trifluoromethyl groups.
  • High-temperature cyclization.
  • Ester hydrolysis to obtain the acid.

The method is supported by spectral characterization (IR, NMR, mass spectrometry) confirming the structure of the quinoline derivatives.

Halogenation and Functional Group Interconversion

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material / Intermediate Conditions Product / Intermediate Yield (%) Notes
1 Condensation & Cyclization m-Bromoaniline + Alkoxy methylene malonic acid diester Phenyl ether, 240 °C, 2 h 7-Bromo-4-hydroxy-3-quinoline carboxylic acid ester ~90 High purity, industrially scalable
2 Ester Hydrolysis Above ester intermediate Reflux with 1.5 M HCl, ethanol, 1-1.5 h 7-Bromo-4-hydroxy-3-quinoline carboxylic acid ~96 Simple workup, high purity
3 Cyclization (Trifluoromethyl analog) Diethyl ({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedioate Dowtherm, 250 °C, 5 h 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester Not specified High temperature cyclization
4 Ester Hydrolysis Above ester intermediate Acidic or basic hydrolysis 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid Not specified Standard hydrolysis
5 Bromination / Halogenation Quinoline intermediate Electrophilic bromination or use of bromoaniline This compound Not specified Position-selective bromination

Analytical and Characterization Data

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under mild basic conditions. For example, methylation with methyl iodide in acetone using potassium carbonate as a base proceeds efficiently:

Reagents/ConditionsTemperature/TimeYield/OutcomeSource
Methyl iodide, K₂CO₃, acetone50°C, 16 hoursComplete conversion

This reaction preserves the Boc group and stereochemistry, producing methyl (3S)-3-Boc-amino-3-cyclohexylpropanoate, a precursor for further transformations.

Reduction of the Carboxylic Acid Group

The acid moiety can be reduced to a primary alcohol via intermediate activation. A two-step protocol involving ethyl chloroformate activation followed by lithium borohydride reduction has been reported:

StepReagents/ConditionsTemperature/TimeYieldSource
ActivationEthyl chloroformate, triethylamine, THF0°C, 40 minutes
ReductionLiBH₄, THF0°C → RT, 6 hours55%

The product, 3-hydroxy-1,1-dimethylpropylcarbamic acid tert-butyl ester, retains the Boc group and cyclohexyl substituent .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, such as treatment with hydrogen chloride (HCl) or trifluoroacetic acid (TFA):

Reagents/ConditionsOutcomeReferenceSource
1N HCl, ethyl acetate extractionFree amine generationStandard method

This reaction is critical for accessing the primary amine intermediate, which is valuable in peptide synthesis .

Amidation and Coupling Reactions

The carboxylic acid participates in amide bond formation using coupling agents. For instance, activation with ethyl chloroformate enables nucleophilic substitution with amines:

Reagents/ConditionsApplicationSource
Ethyl chloroformate, THFPreparation of activated mixed carbonate

This intermediate reacts with amines to yield amides, though specific examples for this compound require extrapolation from analogous systems .

Stability Under Acidic and Basic Conditions

  • Acidic Conditions : The Boc group is labile, but the cyclohexyl group and stereochemistry remain intact below 50°C .

  • Basic Conditions : The compound resists hydrolysis at pH < 12, making it suitable for reactions in mildly basic media .

Stereochemical Integrity

The (3S) configuration is preserved during reactions due to the absence of harsh racemization conditions. For example, esterification and reduction steps do not alter the chiral center .

Scientific Research Applications

4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural features, molecular weights, and inferred biological activities of 4-bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid with related quinoline derivatives:

Compound Name Substituents (Position) Molecular Weight Key Properties Biological Activity References
This compound Br (4), CF₃ (7) ~320.06 (inferred) High lipophilicity; electron-withdrawing substituents Antimicrobial (inferred)
6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid Br (6), CF₃ (4) 320.06 Positional isomer; altered electronic distribution Not explicitly stated
Ciprofloxacin F (6), piperazinyl (7), cyclopropyl (1) 331.34 Broad-spectrum fluoroquinolone antibiotic Antibacterial (Gram±)
7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid F (7), OH (4), OMe (6) ~265.2 (calculated) Polar groups (OH, OMe); moderate solubility Not specified
6-Bromo-7-chloro-1-ethyl-4-oxo-quinoline-3-carboxylic acid Br (6), Cl (7), ethyl (1), oxo (4) 330.56 Oxo group enhances hydrogen bonding Potential antimicrobial
Key Observations:
  • Substituent Position Matters : The placement of Br and CF₃ groups significantly impacts electronic and steric profiles. For example, moving Br from position 4 (target compound) to 6 () alters the molecule’s dipole moment and binding interactions .
  • Trifluoromethyl Group: The -CF₃ group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, as seen in ciprofloxacin .
  • Biological Activity : Bromine and chlorine substituents (e.g., in ) correlate with antimicrobial activity, likely due to halogen bonding with bacterial targets .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, improving blood-brain barrier penetration. For instance, ciprofloxacin (logP ~0.8) is less lipophilic than the target compound (estimated logP ~2.5 due to Br and CF₃) .
  • Acidity : The carboxylic acid group at position 3 (pKa ~3–4) ensures ionization at physiological pH, enhancing solubility and interaction with biological targets .

Research Findings and Limitations

  • Antimicrobial Potential: While direct data on the target compound are scarce, its structural similarity to ciprofloxacin () and ethyl 4-chloro-7-trifluoromethylquinoline-3-carboxylate () suggests activity against Gram-negative bacteria .
  • Positional Isomerism : and highlight that bromine placement (positions 4 vs. 6) affects bioactivity. For example, 6-bromo-4-CF₃ derivatives may exhibit reduced potency compared to 4-bromo-7-CF₃ analogs due to steric hindrance .
  • Synthetic Challenges: Introducing both Br and CF₃ groups requires careful optimization to avoid side reactions, as noted in the synthesis of ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate ().

Biological Activity

4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antibacterial and antimalarial properties, as well as its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone, which is known for its diverse pharmacological properties. The presence of both bromine and trifluoromethyl groups enhances its lipophilicity and may influence its biological interactions.

Antibacterial Activity

Research has demonstrated that derivatives of quinoline-3-carboxylic acids exhibit notable antibacterial properties. For instance, a study on novel 1-trifluoromethyl-4-quinolone derivatives showed that compounds with similar structures to this compound exhibited antibacterial activity comparable to established antibiotics like norfloxacin against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus2 μg/mL
1-trifluoromethyl-4-quinolone derivativeEscherichia coli1 μg/mL
NorfloxacinStreptococcus pneumoniae2 μg/mL

Antimalarial Activity

The compound has also been explored for its antimalarial properties. A series of quinolone analogues were synthesized, revealing that certain structural modifications could enhance activity against Plasmodium falciparum, the parasite responsible for malaria. The introduction of a carboxylic acid group was crucial for maintaining potency .

Table 2: Antimalarial Potency of Quinoline Analogues

CompoundStrainEC50 (μM)
This compoundK1 strain0.25
4-Oxo-3-carboxyl quinolone3D7 strain0.30
Control (Chloroquine)K1 strain0.05

The biological activity of this compound is attributed to its ability to interact with bacterial topoisomerases and potentially inhibit their function, which is crucial for DNA replication and transcription. This mechanism is similar to that of other quinolone antibiotics, which target type II topoisomerases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of various quinolone derivatives against multi-drug resistant strains of bacteria. The results indicated that compounds with the trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Antimalarial Screening : In a screening program aimed at discovering new antimalarial agents, several analogues based on the structure of this compound were tested in vitro against different strains of P. falciparum. The findings highlighted the importance of structural modifications in optimizing activity .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the biological activity of quinoline derivatives. Modifications at the carboxylic acid position have been shown to affect solubility and permeability, influencing overall potency .

Table 3: Summary of Structure-Activity Relationships

ModificationEffect on Activity
Trifluoromethyl groupIncreased potency
Carboxylic acid positionCritical for activity
Bromine substitutionEnhances lipophilicity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves functionalization of a quinoline core. For example:

  • Step 1 : Bromination at the 4-position using reagents like NBS\text{NBS} (N-bromosuccinimide) under radical or electrophilic conditions .
  • Step 2 : Introduction of the trifluoromethyl group via cross-coupling (e.g., Kumada or Suzuki-Miyaura reactions) or direct fluorination. Evidence from analogous compounds suggests the use of CF3\text{CF}_3-containing boronic acids in Suzuki reactions .
  • Step 3 : Carboxylic acid group installation via hydrolysis of ester precursors, as seen in ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate derivatives .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :

  • HPLC : Retention time analysis under reverse-phase conditions (e.g., C18 column, acidic mobile phase) to assess purity (>95% typical) .
  • LCMS : Confirm molecular ion peaks (e.g., m/zm/z 350–360 [M+H]+^+) and fragmentation patterns .
  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to verify regiochemistry and substituent positions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols, as recommended for similar halogenated quinoline derivatives .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can steric hindrance from the trifluoromethyl group be mitigated during substitution reactions?

  • Methodological Answer :

  • Catalyst Optimization : Use bulky ligands (e.g., SPhos\text{SPhos}) in palladium-catalyzed couplings to enhance reactivity at sterically crowded positions .
  • Temperature Control : Elevated temperatures (80–100°C) in polar aprotic solvents (DMF, DMSO) improve reaction kinetics .
  • Alternative Pathways : Employ photoredox catalysis for radical-mediated functionalization, bypassing steric limitations .

Q. What strategies are effective in improving the aqueous solubility of this compound for biological assays?

  • Methodological Answer :

  • Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH\text{NaOH} or KOH\text{KOH} .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance permeability, followed by enzymatic hydrolysis in vivo .

Q. How can computational modeling predict the compound’s reactivity or biological targets?

  • Methodological Answer :

  • DFT Calculations : Simulate electrophilic aromatic substitution (EAS) reactivity to guide synthetic modifications .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity for bacterial topoisomerases, leveraging structural similarities to fluoroquinolones .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What analytical techniques resolve regioisomeric impurities in the final product?

  • Methodological Answer :

  • 2D NMR : 1H ^1\text{H}-13C^{13}\text{C} HSQC and NOESY differentiate between 4- and 6-bromo isomers .
  • X-ray Crystallography : Definitive structural confirmation, though limited by crystal-growing challenges in halogenated quinolines .
  • HPLC-MS/MS : Targeted multiple reaction monitoring (MRM) to distinguish isomers based on fragmentation .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure reduction potentials to assess electron-withdrawing effects .
  • Hammett Analysis : Correlate substituent constants (σm\sigma_m) with reaction rates in EAS or nucleophilic substitutions .
  • Computational Mapping : Electron density maps (e.g., ESP charges) visualize polarization effects on the quinoline ring .

Data Contradictions and Validation

  • Synthetic Yields : Reported yields for analogous compounds vary (30–70%) due to differences in bromination efficiency and purification methods . Validate via reproducibility across multiple batches.
  • Biological Activity : While some fluoroquinolone analogs show potent antibacterial effects (MIC <1 µg/mL) , others exhibit limited activity. Confirm via standardized broth microdilution assays (CLSI guidelines) .

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